N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a complex organic compound that features an indole and a tetrazole moiety. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities . The tetrazole ring is often used in medicinal chemistry as a bioisostere for carboxylic acids, enhancing the compound’s pharmacokinetic properties .
Preparation Methods
The synthesis of N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine involves multiple steps:
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Tetrazole Formation: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The indole and tetrazole intermediates are then coupled using a suitable linker, such as a cyclohexanamine derivative, under conditions that promote nucleophilic substitution.
Chemical Reactions Analysis
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine can be compared with other indole and tetrazole derivatives:
Properties
Molecular Formula |
C25H28Cl2N6O |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C25H28Cl2N6O/c1-16-19(22-20(26)10-11-21(27)23(22)29-16)12-15-28-25(13-4-3-5-14-25)24-30-31-32-33(24)17-6-8-18(34-2)9-7-17/h6-11,28-29H,3-5,12-15H2,1-2H3 |
InChI Key |
ILKRDHDYNQFUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCNC3(CCCCC3)C4=NN=NN4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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